molecular formula C8H11NO B175199 2-Ethoxy-6-methylpyridine CAS No. 18617-77-1

2-Ethoxy-6-methylpyridine

Cat. No. B175199
CAS RN: 18617-77-1
M. Wt: 137.18 g/mol
InChI Key: JIKCUGHIEOGWTB-UHFFFAOYSA-N
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Description

2-Ethoxy-6-methylpyridine is a chemical compound with the molecular formula C8H11NO . It is used for research purposes.


Synthesis Analysis

The synthesis of 2-Ethoxy-6-methylpyridine or similar compounds often involves methodologies for the introduction of various bio-relevant functional groups to pyridine . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another method involves progressing starting material through a column packed with Raney ® nickel using a low boiling point alcohol (1-propanol) at high temperature .

Scientific Research Applications

1. Application in Solar Cell Performance

4-Ethoxy-2-methylpyridine (EOP), a derivative of 2-Ethoxy-6-methylpyridine, has been studied for its effects on the performance of dye-sensitized solar cells. The study found that the addition of EOP to the electrolyte of these solar cells shifted the flatband potential of the TiO2 electrode negatively and improved the interfacial recombination rate, ultimately enhancing the open-circuit photovoltage (Yin et al., 2008).

2. Retinoprotective Effects

2-Ethyl-3-hydroxy-6-methylpyridine nicotinate, closely related to 2-Ethoxy-6-methylpyridine, has shown promising retinoprotective effects. A study demonstrated its efficacy in preventing ischemic injuries in the retinal fundus of rats and increasing retinal microcirculation levels significantly when compared with untreated groups (Peresypkina et al., 2020).

3. Synthesis of 5-Azacoumarins

Research on 2-Formyl-3-hydroxypyridine and its 6-methyl derivative, which are structurally related to 2-Ethoxy-6-methylpyridine, has led to the synthesis of 5-azacoumarins. These compounds have potential applications in various chemical processes (Billeret, Blondeau, & Sliwa, 1993).

4. Gas-phase Decomposition Kinetics

The gas-phase elimination kinetics of 2-ethoxypyridine, another analogue, were studied using density functional methods. This research contributes to understanding the mechanisms involved in the thermal decomposition of pyridine derivatives (Márquez, Córdova, & Chuchani, 2012).

5. Geroprotective Agent

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride has been investigated for its potential as a geroprotector. The compound was found to increase the lifespan of certain mice strains by prolonging their 'latent' survival time and reducing mortality rates (Emanuel & Obukhova, 1978).

6. Synthesis of Antioxidants

An improved synthesis process for 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, a new synthetic antioxidant, was developed. This advancement in synthesis may enhance the production and application of this compound in various industries (Yao, 2007).

Future Directions

The future directions in the research and development of 2-Ethoxy-6-methylpyridine or similar compounds often involve improving the poor reaction success of 2-pyridyl boron nucleophiles in Suzuki–Miyaura cross-coupling reactions . Another direction is the development of a robust, bench-top method that would regioselectively provide 2-methylpyridines with a high degree of conversion, and in a synthetically useful yield .

properties

IUPAC Name

2-ethoxy-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-3-10-8-6-4-5-7(2)9-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKCUGHIEOGWTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406212
Record name Pyridine, 2-ethoxy-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-6-methylpyridine

CAS RN

18617-77-1
Record name Pyridine, 2-ethoxy-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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